5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine
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Overview
Description
5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its complex structure, which includes a benzothiazole ring, a naphthalene moiety, and methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine typically involves the condensation of 5,6-dimethoxy-2-aminobenzothiazole with naphthaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often facilitated by heating .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its anti-tubercular activity may be attributed to its ability to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall . Additionally, its anti-inflammatory effects could be related to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share the benzothiazole core and have shown similar biological activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives also exhibit anti-inflammatory properties and are structurally related.
Uniqueness
5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine stands out due to the presence of methoxy groups and the naphthalene moiety, which may contribute to its unique biological activities and chemical reactivity. These structural features can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
882864-08-6 |
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Molecular Formula |
C20H16N2O2S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(E)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C20H16N2O2S/c1-23-17-10-16-19(11-18(17)24-2)25-20(22-16)21-12-13-7-8-14-5-3-4-6-15(14)9-13/h3-12H,1-2H3/b21-12+ |
InChI Key |
ZMVKLZQOLCZXNQ-CIAFOILYSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=C(S2)/N=C/C3=CC4=CC=CC=C4C=C3)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)N=CC3=CC4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
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